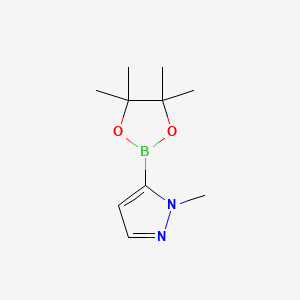

1-Methyl-1H-pyrazole-5-boronic acid pinacol ester

Description

1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (CAS: 847818-74-0) is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls and heteroaromatic compounds. Its molecular formula is C₁₀H₁₇BN₂O₂, with a molecular weight of 208.07 g/mol . The compound is synthesized via methylation of 1H-pyrazole followed by lithiation, boronation, and pinacol esterification, achieving an overall yield of 27.4% . Key structural features include:

- A pyrazole ring with a methyl group at the 1-position.

- A pinacol boronate ester at the 5-position, enhancing stability and solubility compared to the free boronic acid .

Its utility spans pharmaceuticals, agrochemicals, and materials science, with commercial availability at competitive prices (e.g., 1g for €24.00) .

Propriétés

IUPAC Name |

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-7-12-13(8)5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXOVAMYQUFLPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406728 | |

| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847818-74-0 | |

| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Lithiation and Borylation from Halogenated Pyrazole

A common and scalable method starts from 4-bromo-1-methyl-1H-pyrazole. The process involves:

- Low-temperature lithium-halogen exchange using n-butyllithium in tetrahydrofuran (THF) at approximately -60 to -45 °C under inert atmosphere.

- Subsequent addition of a boron reagent such as triisopropyl borate or pinacol borate ester at low temperature (-35 °C).

- Quenching with aqueous ammonium chloride solution.

- Workup involving extraction, concentration, and crystallization to isolate the boronic acid pinacol ester.

This method was improved by isolating a lithium hydroxy-ate complex intermediate, which is bench-stable and can be used directly in Suzuki couplings without added base, enhancing efficiency and yield. The yield reported for this two-step process is approximately 30% in early reports, with improvements leading to higher yields and purity.

Diazotization and Subsequent Borylation from Aminopyrazole

An alternative synthetic route involves:

- Diazotization of N-methyl-3-aminopyrazole to form 3-iodo-1-methyl-1H-pyrazole.

- Treatment of the iodo-pyrazole with n-butyllithium to generate the organolithium intermediate.

- Reaction with isopropoxyboronic acid pinacol ester to afford the target boronic acid pinacol ester.

Preparation Data and Yield Summary

*Yield varies depending on process optimization.

Practical Considerations in Preparation

- Temperature Control: Low temperatures (-60 to -35 °C) are critical to control lithiation and prevent side reactions.

- Inert Atmosphere: Reactions are performed under nitrogen or argon to avoid moisture and oxygen sensitivity.

- Solvent Choice: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize organolithium intermediates.

- Purification: Crystallization from solvents such as n-hexane or ethyl acetate is commonly used to achieve high purity.

- Stability: The lithium hydroxy-ate intermediate is bench-stable, facilitating handling and storage before further use.

Analyse Des Réactions Chimiques

Types of Reactions

1-Methyl-1H-pyrazole-5-boronic acid pinacol ester primarily undergoes the following types of reactions:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters.

Transesterification: This reaction involves the exchange of ester groups between molecules.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Typically uses palladium catalysts (e.g., palladium acetate) and bases (e.g., potassium carbonate) in solvents like toluene or ethanol.

Transesterification: Uses catalysts such as acids or bases and is performed under mild to moderate temperatures.

Major Products Formed

Suzuki-Miyaura Cross-Coupling: Produces biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.

Transesterification: Results in the formation of new esters, which can be used in various chemical syntheses.

Applications De Recherche Scientifique

Chemical Properties and Structure

- IUPAC Name : 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

- Molecular Formula : C₁₀H₁₇BN₂O₂

- Molecular Weight : 208.07 g/mol

- Melting Point : 58°C to 61°C

- Solubility : Slightly soluble in water

Applications in Organic Synthesis

1-Methyl-1H-pyrazole-5-boronic acid pinacol ester is primarily used as a reagent in organic synthesis. Its applications include:

- Suzuki Coupling Reactions : This compound acts as a boron source in Suzuki cross-coupling reactions, facilitating the formation of carbon-carbon bonds. It is particularly valuable for synthesizing biaryl compounds, which are important in pharmaceuticals and materials science .

- Stereoselective Synthesis : It is employed in the stereoselective preparation of N-substituted compounds. The unique structure allows for the selective introduction of functional groups, making it useful in designing complex molecules .

Pharmaceutical Intermediate

The compound serves as an intermediate in the synthesis of various pharmaceuticals:

- Drug Development : Its derivatives are involved in the synthesis of drugs targeting multiple biological pathways. For instance, pyrazole derivatives have shown potential as anti-inflammatory and anti-cancer agents due to their interaction with specific enzymes .

Agrochemical Applications

This compound is also significant in the agrochemical sector:

- Pesticide Formulations : It is used in developing agrochemicals that enhance crop protection. The compound's ability to form stable complexes with various substrates makes it suitable for creating effective pesticide formulations .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the efficacy of this compound in synthesizing biaryl compounds through Suzuki coupling. The reaction conditions were optimized to yield high purity products with minimal side reactions, showcasing its utility in pharmaceutical chemistry.

Case Study 2: Development of Anti-Cancer Agents

Research involving the modification of pyrazole derivatives highlighted their potential as anti-cancer agents. The incorporation of boronic acid functionalities increased the biological activity of these compounds, leading to promising results in preclinical trials.

Mécanisme D'action

The mechanism of action of 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparaison Avec Des Composés Similaires

Structural Analogs: Pyrazole vs. Imidazole Derivatives

The imidazole analog () may exhibit distinct reactivity in cross-couplings due to differences in electronic and steric profiles .

Ester Variations: Pinacol vs. Neopentyl Glycol Esters

Neopentyl esters (e.g., 1-Methyl-1H-pyrazole-5-boronic acid neopentyl glycol ester) offer tailored solubility but may lack the universal reactivity of pinacol esters .

Heterocyclic Variations: Pyridine and Benzimidazole Derivatives

Pyridine and benzimidazole derivatives exhibit broader π-conjugation, enabling applications in optoelectronics and medicinal chemistry. However, their synthesis is often more complex compared to pyrazole analogs .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Efficiency : The target compound reacts efficiently with aryl/heteroaryl halides using Pd(dppf)Cl₂ catalysis (e.g., Compound 5 synthesis in ).

- Electronic Effects : Pyrazole’s electron-deficient nature accelerates oxidative addition in palladium-catalyzed reactions compared to electron-rich heterocycles like indole .

- Byproduct Formation : Pinacol esters minimize protodeboronation side reactions common in free boronic acids .

Solubility and Stability

- Solubility : Pinacol esters show superior solubility in organic solvents (e.g., chloroform, acetone) compared to boronic acids . For example, phenylboronic acid pinacol ester has 10× higher solubility in chloroform than the parent acid .

- Oxidative Stability : Pinacol esters resist hydrolysis and oxidation better than neopentyl esters. For instance, 4-nitrophenylboronic acid pinacol ester reacts slower with H₂O₂ than the free acid .

Activité Biologique

1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (CAS Number: 847818-74-0) is a boronic acid derivative that has garnered attention for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound exhibits a range of biological activities, primarily due to its ability to interact with various biological targets, including enzymes and receptors. Its molecular formula is , with a molecular weight of 208.07 g/mol.

Target Interactions

This compound acts through reversible covalent bonding with biological targets. It is known to modulate the activity of certain enzymes, notably Janus kinase 2 (JAK2), which is implicated in myeloproliferative disorders. The compound's interactions can lead to significant alterations in cellular signaling pathways and metabolic processes.

The compound is characterized by its stability and reactivity, making it a valuable reagent in synthetic chemistry. It is slightly soluble in water and demonstrates thermal stability, with a melting point ranging from 58°C to 61°C.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 208.07 g/mol |

| Melting Point | 58°C to 61°C |

| Solubility | Slightly soluble in water |

| Purity | ≥98% |

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Enzyme Modulation : The compound has been shown to inhibit JAK2, affecting pathways involved in cell proliferation and differentiation.

- Cell Signaling : It modulates critical pathways such as TGF-β signaling, impacting cellular growth and apoptosis.

Case Studies

-

JAK2 Inhibition : In vitro studies have demonstrated that this compound effectively inhibits JAK2 activity, which could be beneficial for therapeutic strategies targeting myeloproliferative disorders.

- Study Reference : The compound was tested against JAK2 in a series of assays, showing IC50 values indicative of potent inhibition.

-

Cancer Research : Its application in synthesizing potential anticancer agents has been explored. For instance, derivatives synthesized using this boronic acid have shown promising cytotoxic effects against various cancer cell lines.

- Findings : A study reported that compounds derived from 1-Methyl-1H-pyrazole-5-boronic acid exhibited enhanced activity compared to standard chemotherapeutics.

Pharmacokinetics

The pharmacokinetic profile of boronic acids suggests good absorption and distribution due to their polar nature. The reversible covalent bond formation allows for prolonged interaction with biological targets, enhancing their therapeutic potential.

Synthetic Applications

Beyond its biological implications, this compound serves as a crucial intermediate in organic synthesis:

- Suzuki-Miyaura Cross-Coupling : This reaction facilitates the formation of biaryl compounds essential for pharmaceuticals and agrochemicals.

| Application Area | Details |

|---|---|

| Organic Synthesis | Key reagent for complex molecule formation |

| Pharmaceutical Industry | Development of enzyme inhibitors |

| Agrochemicals | Synthesis of bioactive compounds |

Q & A

Q. What are the synthetic routes for preparing 1-methyl-1H-pyrazole-5-boronic acid pinacol ester?

The compound is typically synthesized via Miyaura borylation, where a halogenated pyrazole precursor (e.g., 5-bromo-1-methylpyrazole) undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂). Key steps include:

- Bromination of 1-methylpyrazole at the 5-position.

- Use of Pd catalysts (e.g., Pd(dppf)Cl₂) in anhydrous THF under inert atmosphere.

- Purification via column chromatography to isolate the boronic ester . Example conditions: Pd(dppf)Cl₂ (5 mol%), THF/H₂O solvent, 75°C, 3 hours, yielding ~94% .

Q. How is this compound characterized to confirm structural integrity?

- NMR Spectroscopy : ¹H and ¹³C NMR are standard. For chiral discrimination or complex mixtures, derivatization with 2-formylphenylboronic acid enables ¹⁹F NMR analysis .

- LCMS : Used to verify purity and molecular weight (e.g., observed [M+H]⁺ peaks for boronic acid intermediates) .

- InChI Key : Canonical identifiers (e.g., DSYIGRDTTOEDCA-UHFFFAOYSA-N) ensure database consistency .

Q. What storage conditions are recommended to prevent degradation?

Store at 0–6°C under inert atmosphere (argon/nitrogen) to minimize hydrolysis of the boronic ester. Use amber vials to avoid light-induced decomposition .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions with this compound be optimized for low-yield scenarios?

- Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in sterically hindered systems due to its electron-rich ligand environment .

- Solvent Systems : THF/H₂O (3:1) enhances solubility of polar substrates, while 1,4-dioxane improves thermal stability for high-temperature reactions .

- Base Optimization : Potassium phosphate (K₃PO₄) minimizes side reactions compared to stronger bases like NaOH . Example protocol: 75°C, 3 hours, Pd(dppf)Cl₂ (5 mol%), yields >90% .

Q. How should discrepancies in reaction yields be analyzed when varying substituents on the pyrazole ring?

- Steric Effects : Bulky groups at the 3-position reduce coupling efficiency due to hindered boronate-Pd coordination.

- Electronic Effects : Electron-withdrawing substituents (e.g., -NO₂) slow transmetallation; use higher catalyst loading (10 mol%) .

- Byproduct Identification : LCMS and ¹H NMR can detect deboronation or homocoupling products .

Q. What novel applications exist beyond traditional cross-coupling?

- Chiral Synthesis : The boronic ester serves as a chiral auxiliary in asymmetric allylation reactions when paired with α-methylbenzylamine .

- Bioactive Molecule Synthesis : Used to prepare lapatinib-derived analogs (e.g., quinolinimines) via sequential coupling and cyclization .

Data Contradiction Analysis

Q. How to resolve conflicting solubility data in polar vs. nonpolar solvents?

- Experimental Reassessment : Measure solubility in DMSO, THF, and hexane using UV-Vis spectroscopy.

- Computational Modeling : Predict logP values via software (e.g., ChemAxon) to correlate with empirical observations .

- Literature Comparison : Cross-reference PubChem datasets (e.g., Canonical SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2CC(C3)OC(=O)C)Br) .

Q. Why do different Pd catalysts yield variable regioselectivity in coupling reactions?

- Ligand Effects : Bulky ligands (e.g., dppf) favor coupling at less hindered positions, while PPh₃-based catalysts may promote side reactions.

- Substrate Coordination : The pyrazole nitrogen can compete with boronate for Pd coordination, altering regioselectivity. Mitigate by pre-complexing Pd with the boronic ester .

Methodological Tables

| Stability Factor | Recommendation | Evidence |

|---|---|---|

| Storage Temperature | 0–6°C under argon | |

| Light Exposure | Amber vials, dark storage |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.